molecular formula C27H26BrNO6 B11222775 Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11222775
M. Wt: 540.4 g/mol
InChI Key: ZJQOQNRFEIAWNB-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a unique structure that includes a bromobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more stable and readily available reagents can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26BrNO6

Molecular Weight

540.4 g/mol

IUPAC Name

methyl 4-[[2-(3-bromobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H26BrNO6/c1-32-24-14-18-11-12-29(26(30)19-5-4-6-20(28)13-19)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)27(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3

InChI Key

ZJQOQNRFEIAWNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)Br)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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